![molecular formula C21H32N2O2 B2819608 Progesterondioxim CAS No. 135559-18-1](/img/structure/B2819608.png)
Progesterondioxim
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Overview
Description
Progesterone is a hormone that occurs naturally in females and is essential for endometrial receptivity, embryo implantation, and the successful establishment of pregnancy . A low progesterone concentration or an insufficient response to progesterone can cause infertility and pregnancy loss .
Synthesis Analysis
Progesterone’s first chemical synthesis was done by W. S. Johnson’s group at Stanford in 1971 . The recombinant strain transformed cholesterol and phytosterol to form progesterone among the metabolites .
Molecular Structure Analysis
Progesterone binds and activates its nuclear receptor, PR, which plays an important part in the signaling of stimuli that maintain the endometrium during its preparation for pregnancy .
Chemical Reactions Analysis
Chemical reactions involving progesterone are complex and depend on various factors. For instance, the reaction rate and ability to control that marks certain chemicals as warranting special precautions and the label "reactive chemical" .
Physical And Chemical Properties Analysis
The physical properties of progesterone, such as hardness, topography, and hydrophilicity, are known to be important parameters in the biological evaluation of materials .
Scientific Research Applications
1. Progesterone in Endometrial Carcinoma Treatment
Progesterone has been studied for its role in treating complex atypical hyperplasia and well-differentiated endometrial carcinoma. It affects subpopulations of lymphocytes in the endometrium and may induce immune suppression of these conditions (Witkiewicz et al., 2010).
2. Progesterone's Anxiolytic Effects
Research has shown that progesterone has anxiolytic properties, influencing neuronal activity through its conversion to neurosteroids. This action of progesterone does not require progesterone receptors, highlighting its broader impact on brain function (Reddy et al., 2005).
3. Neuroprotective and Neuroregenerative Roles
Progesterone is being explored for its neuroprotective and neuroregenerative properties in conditions like stroke and traumatic brain injuries. It may enhance anti-oxidant mechanisms, reduce excitotoxicity, and stimulate synaptogenesis (Stein, 2001).
4. Evolution of Progesterone Receptor Ligands
The development of progesterone receptor ligands, from mimicking the gestational properties of progesterone to non-steroidal PR ligands with improved selectivity, represents significant advancements in the therapeutic applications of progesterone (Madauss et al., 2007).
5. Hormonal Replacement Therapy
Progesterone plays a vital role in hormonal replacement therapy, particularly in postmenopausal women. Its diverse properties are linked to different molecular structures and receptor bindings, affecting various organs (Shoham & Kopernik, 2004).
6. Progesterone in Myelin Repair
Progesterone has been identified as a promoter of myelin repair, suggesting its use in treating neurodegenerative diseases. Its neuromodulatory effects in the nervous system have opened new avenues for therapeutic applications (Schumacher et al., 2011).
7. Progesterone in Reproductive Medicine
Progesterone is crucial in reproductive medicine for maintaining pregnancy and preventing preterm labor. Its role extends to various gynecological pathologies and in mitigating the effects of menopause (Kolatorova et al., 2022).
8. Clinical Use in Infertility and Assisted Reproduction
In the context of infertility and assisted reproduction, progesterone is essential for establishing and maintaining early pregnancy. Different formulations of this hormone are used in managing infertile patients (Ciampaglia & Cognigni, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Progesterone and novel progesterone-based drugs have many important functions, including contraception, treatment of dysfunctional uterine bleeding, immune response, and prevention of cancer . A better understanding of this essential molecule could enable safe and effective use of this hormone in many clinical conditions .
properties
IUPAC Name |
(NE)-N-[1-[(3E,8S,9S,10R,13S,14S,17S)-3-hydroxyimino-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O2/c1-13(22-24)17-6-7-18-16-5-4-14-12-15(23-25)8-10-20(14,2)19(16)9-11-21(17,18)3/h12,16-19,24-25H,4-11H2,1-3H3/b22-13+,23-15+/t16-,17+,18-,19-,20-,21+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKENIRSEIALBGX-PAOVTUTPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1CCC2C1(CCC3C2CCC4=CC(=NO)CCC34C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C/C(=N/O)/CC[C@]34C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
135559-18-1 |
Source
|
Record name | (3E,20E)-Pregn-4-ene-3,20-dione 3,20-dioxime | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VXG27H9MQJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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